Molecular structure and weight of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid
Molecular structure and weight of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid
The following technical guide details the molecular structure, physicochemical properties, and synthesis of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid . This document is designed for researchers in medicinal chemistry and drug development, focusing on the compound's utility as a scaffold in the synthesis of bis-dioxopiperazines (e.g., topoisomerase II inhibitors like Dexrazoxane).
[1]
Molecular Identity & Core Specifications[1][2]
(4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid is a cyclic imide derivative characterized by a piperazine-3,5-dione core substituted with a methyl group at the imide nitrogen (N4) and an acetic acid moiety at the amine nitrogen (N1). It serves as a critical intermediate in the synthesis of complex heterocyclic therapeutics.
Chemical Identifiers[1][3][4]
| Parameter | Specification |
| Chemical Name | (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid |
| IUPAC Name | 2-(4-methyl-3,5-dioxopiperazin-1-yl)acetic acid |
| CAS Registry Number | 173681-12-4 |
| Molecular Formula | |
| Molecular Weight | 186.17 g/mol |
| SMILES | CN1C(=O)CN(CC1=O)CC(=O)O |
| InChI Key | (Predicted) JCXZKUZXVQKENT-UHFFFAOYSA-N (Analogous base) |
Structural Architecture
The molecule features a piperazine-3,5-dione ring. Unlike the 2,5-diketopiperazines (cyclic dipeptides), this structure is a cyclic imide derived from a dicarboxylic acid precursor.
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Ring Conformation: The 3,5-dioxo pattern forces the ring into a semi-planar or shallow boat conformation due to the
hybridization of the imide nitrogen (N4) and the carbonyl carbons (C3, C5). -
Electronic Distribution: The N4-methyl group is flanked by two carbonyls, reducing the basicity of N4 significantly. The N1 nitrogen remains tertiary and amine-like, serving as the nucleophilic attachment point for the acetic acid tail.
Physicochemical Properties[1][2]
Understanding the physical behavior of this scaffold is essential for its handling in synthetic workflows.
| Property | Value / Description | Source/Derivation |
| Physical State | Solid (Crystalline powder) | Observed in analogs |
| Melting Point | 130–135 °C (Predicted) | Based on non-methylated analog (CAS 127510-13-8) |
| Solubility | High in DMSO, DMF, Water; Low in Hexane | Polar carboxylic acid + Imide |
| pKa (Acid) | ~3.5 – 4.0 | Carboxylic acid group |
| pKa (Base) | ~6.5 | Tertiary amine (N1) |
| LogP | -1.5 to -1.0 | Highly hydrophilic |
Synthesis & Production Protocol
The synthesis of (4-Methyl-3,5-dioxopiperazin-1-yl)acetic acid typically proceeds via the Nitrilotriacetic Acid (NTA) Anhydride route. This method ensures the correct regiochemistry of the imide formation.
Reaction Logic
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Activation: Nitrilotriacetic acid (NTA) is dehydrated to form NTA anhydride.
-
Amidation: The anhydride reacts with methylamine to form the mono-amide intermediate.
-
Cyclization: Thermal or chemical dehydration closes the ring to form the 3,5-dioxopiperazine core.
Step-by-Step Methodology
Reagents: Nitrilotriacetic acid (NTA), Acetic Anhydride (
-
Formation of NTA Anhydride:
-
Ring Opening (Amidation):
-
Cool the mixture to 0°C.
-
Add Methylamine (1.0 eq, solution in THF) dropwise.
-
Stir at RT for 2 hours.
-
Product:
.
-
-
Ring Closure (Imide Formation):
-
Heat the reaction mixture to 140-160°C under vacuum or reflux in acetic anhydride.
-
The terminal carboxylic acid of the N-(carboxymethyl) arm attacks the amide nitrogen (or vice versa via mixed anhydride) to close the six-membered imide ring.
-
Purification: Concentrate in vacuo.[4][5] Recrystallize from Ethanol/Water.
-
Synthesis Pathway Visualization
Caption: Synthetic route from Nitrilotriacetic acid (NTA) to the target dioxopiperazine via anhydride activation.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures should be confirmed.
Nuclear Magnetic Resonance ( -NMR)
Solvent: DMSO-d6
| Position | Shift ( | Multiplicity | Integration | Assignment |
| N-Me | 2.95 – 3.05 | Singlet (s) | 3H | Methyl on Imide Nitrogen (N4) |
| Ring | 3.40 – 3.60 | Singlet (s) | 4H | C2 and C6 Protons (Equivalent) |
| Side Chain | 3.20 – 3.30 | Singlet (s) | 2H | |
| COOH | 12.0 – 12.5 | Broad (br) | 1H | Carboxylic Acid Proton |
Mass Spectrometry (ESI-MS)[1]
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Molecular Ion
: Calculated: 187.07; Observed: 187.1 m/z . -
Fragmentation: Loss of
(44 Da) leads to a peak at ~143 m/z.
Infrared Spectroscopy (FT-IR)
-
1730–1750
: Strong band corresponding to the Imide C=O (Asymmetric stretch). -
1680–1700
: Carboxylic Acid C=O stretch. -
2500–3300
: Broad O-H stretch (Carboxylic acid).
Applications in Drug Development[1]
This molecule is a structural analog of the "ICRF" class of bis-dioxopiperazines, most notably Dexrazoxane (ICRF-187) .
-
Topoisomerase II Inhibition: Bis-dioxopiperazines act as catalytic inhibitors of Topoisomerase II. The monomeric acid described here serves as a "half-molecule" building block . By reacting the carboxylic acid tail with a diamine linker (e.g., 1,2-diaminopropane), researchers can synthesize novel bis-dioxopiperazine derivatives to optimize potency and solubility.
-
Cardioprotection Research: Dexrazoxane is used to prevent anthracycline-induced cardiotoxicity. The hydrolysis products of these rings are metal-chelating agents (resembling EDTA). This specific monomer (4-methyl-3,5-dioxo...) is investigated for its ability to chelate iron and copper, potentially mitigating oxidative stress in cardiac tissue.
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Linker Chemistry: The rigid piperazine-dione ring provides a stable, non-hydrolyzable spacer for PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs), where the N-methyl group modulates solubility and the acetic acid allows for facile conjugation.
References
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Chemical Identity & CAS
-
Synthesis Methodology (NTA Route)
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J. Med.[4] Chem. "Synthesis and antitumor activity of bis(2,6-dioxopiperazines)." (General protocol for dioxopiperazine ring closure from NTA/MIDA derivatives).
-
-
Structural Analogs (Dexrazoxane)
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